molecular formula C8H5N3S B174366 2-Mercapto-1-benzimidazolecarbonitrile CAS No. 196197-57-6

2-Mercapto-1-benzimidazolecarbonitrile

Cat. No. B174366
CAS RN: 196197-57-6
M. Wt: 175.21 g/mol
InChI Key: QEIOGGBFYIYOPY-UHFFFAOYSA-N
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Description

2-Mercapto-1-benzimidazolecarbonitrile (MBC) is an organic compound that has been extensively studied in the field of medicinal chemistry. MBC is a heterocyclic compound that contains a benzimidazole ring and a thiocyanate group. The compound is known for its antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-1-benzimidazolecarbonitrile is not fully understood. However, it is believed that 2-Mercapto-1-benzimidazolecarbonitrile exerts its antifungal, antiviral, and anticancer properties by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-Mercapto-1-benzimidazolecarbonitrile has been found to exhibit various biochemical and physiological effects. In antifungal studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to disrupt the cell wall and cell membrane of fungi, leading to cell death. In antiviral studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to inhibit the replication of viruses, leading to reduced viral load. In anticancer studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth.

Advantages and Limitations for Lab Experiments

2-Mercapto-1-benzimidazolecarbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized and purified. It also exhibits potent antifungal, antiviral, and anticancer properties, making it a useful tool for studying these areas. However, 2-Mercapto-1-benzimidazolecarbonitrile also has some limitations. It is a toxic compound that requires careful handling and disposal. It also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-Mercapto-1-benzimidazolecarbonitrile research. One area of interest is the development of 2-Mercapto-1-benzimidazolecarbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Mercapto-1-benzimidazolecarbonitrile in combination with other drugs or therapies for the treatment of fungal infections, viral infections, and cancer. Additionally, the mechanism of action of 2-Mercapto-1-benzimidazolecarbonitrile could be further elucidated to better understand its biochemical and physiological effects.

Synthesis Methods

2-Mercapto-1-benzimidazolecarbonitrile can be synthesized by the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide, followed by reaction with sodium cyanide. The resulting product is 2-Mercapto-1-benzimidazolecarbonitrile, which can be purified by recrystallization.

Scientific Research Applications

2-Mercapto-1-benzimidazolecarbonitrile has been extensively studied for its antifungal, antiviral, and anticancer properties. In antifungal studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to inhibit the growth of various fungi, including Aspergillus flavus, Aspergillus niger, and Candida albicans. 2-Mercapto-1-benzimidazolecarbonitrile has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anticancer studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

196197-57-6

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

2-sulfanylidene-3H-benzimidazole-1-carbonitrile

InChI

InChI=1S/C8H5N3S/c9-5-11-7-4-2-1-3-6(7)10-8(11)12/h1-4H,(H,10,12)

InChI Key

QEIOGGBFYIYOPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=S)N2C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2C#N

synonyms

1H-Benzimidazole-1-carbonitrile,2,3-dihydro-2-thioxo-(9CI)

Origin of Product

United States

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